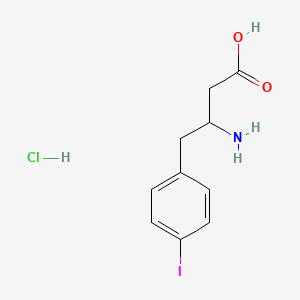
(9H-Fluoren-9-YL)methyl N-(2-hydroxy-1-phenylethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-L-phenylglycinol: is a derivative of phenylglycinol, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The Fmoc group is easily removed under basic conditions, making it a popular choice in solid-phase peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The synthesis of Fmoc-L-phenylglycinol typically begins with the protection of the amino group of L-phenylglycinol using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure Fmoc-L-phenylglycinol.
Industrial Production Methods: Industrial production of Fmoc-L-phenylglycinol follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis using industrial reactors with controlled temperature and pH conditions.
Purification: Industrial purification methods such as large-scale chromatography or crystallization.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the product.
化学反応の分析
Types of Reactions:
Oxidation: Fmoc-L-phenylglycinol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the Fmoc-protected amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted amines or alcohols.
科学的研究の応用
Chemistry:
Peptide Synthesis: Fmoc-L-phenylglycinol is extensively used in solid-phase peptide synthesis as a protecting group for the amino group.
Hydrogel Formation: It is used in the formation of hydrogels for various applications, including drug delivery and tissue engineering.
Biology and Medicine:
Antimicrobial Agents: Fmoc-L-phenylglycinol derivatives have shown potential as antimicrobial agents against Gram-positive bacteria.
Drug Delivery: The compound is used in the development of drug delivery systems due to its biocompatibility and ability to form hydrogels.
Industry:
作用機序
Mechanism:
Antimicrobial Activity: The antimicrobial activity of Fmoc-L-phenylglycinol is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis.
Hydrogel Formation: The Fmoc group facilitates self-assembly into fibrillar structures through hydrogen bonding and π-π stacking interactions, leading to hydrogel formation.
Molecular Targets and Pathways:
Bacterial Membranes: Targets bacterial cell membranes, causing disruption and cell death.
Self-Assembly Pathways: Involves non-covalent interactions such as hydrogen bonding and π-π stacking for hydrogel formation.
類似化合物との比較
Fmoc-L-phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-L-tyrosine: Used in peptide synthesis and hydrogel formation.
Fmoc-L-tryptophan: Known for its use in peptide synthesis and as a hydrogelator.
Uniqueness:
特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-hydroxy-1-phenylethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c25-14-22(16-8-2-1-3-9-16)24-23(26)27-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22,25H,14-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATSPGUSOQBNRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



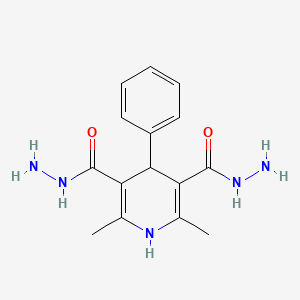

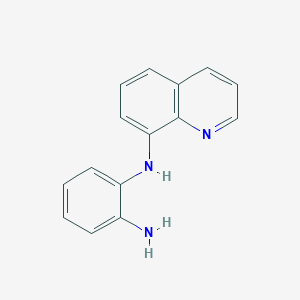
![(2,4-Dimethylphenyl)[(1,3,5-trimethylpyrazol-4-yl)methyl]amine](/img/structure/B12109976.png)
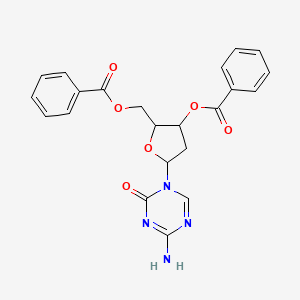

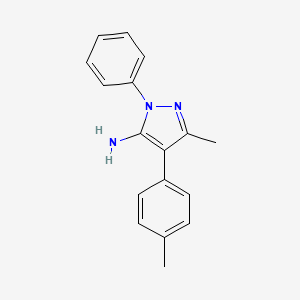
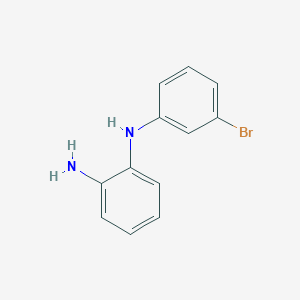
![N-[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide](/img/structure/B12110013.png)

